[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid
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Overview
Description
[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and a phenylethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-chloro-4-hydroxyphenylacetic acid with 2-phenylethanol under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium azide (NaN3) or thiourea can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on prostaglandin G/H synthase 1, affecting the synthesis of prostaglandins and thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxyphenylacetic acid: A related compound with a hydroxyl group instead of the phenylethoxy group.
[3-Chloro-4-(2,3-dihydroxypropoxy)phenyl]acetic acid: Another similar compound with a dihydroxypropoxy group
Uniqueness
[3-Chloro-4-(2-phenylethoxy)phenyl]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
77269-58-0 |
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Molecular Formula |
C16H15ClO3 |
Molecular Weight |
290.74 g/mol |
IUPAC Name |
2-[3-chloro-4-(2-phenylethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C16H15ClO3/c17-14-10-13(11-16(18)19)6-7-15(14)20-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,18,19) |
InChI Key |
NAAGWPCSVNZZAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)CC(=O)O)Cl |
Origin of Product |
United States |
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